3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including chemical reactions, washing, and crystallization purification . The specific synthetic routes and reaction conditions may vary depending on the research institution or industrial setup. Generally, the synthesis involves the use of reagents such as trifluoromethylphenyl derivatives and phosphoric acid derivatives under controlled conditions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where other functional groups replace them under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Wirkmechanismus
The mechanism by which 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its ability to activate substrates and stabilize transition states through hydrogen bonding and other interactions . The molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups, leading to various biochemical and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique trifluoromethyl groups and dioxaphosphocine ring . Similar compounds include:
- ®-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide.
Biologische Aktivität
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound characterized by its unique structural features, including a dioxaphosphocine ring and multiple trifluoromethyl substituents. These characteristics contribute to its distinctive chemical properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C33H19F12O4P, with a molecular weight of approximately 738.46 g/mol. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a subject of interest in medicinal chemistry and materials science.
Property | Value |
---|---|
Molecular Formula | C33H19F12O4P |
Molecular Weight | 738.46 g/mol |
CAS Number | 1297613-76-3 |
Boiling Point | Not specified |
Biological Activity
Research into the biological activity of this compound is still in preliminary stages. However, several studies have indicated potential applications in various fields:
Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow for interactions with biological targets that are crucial in cancer progression.
Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The dioxaphosphocine structure may facilitate enzyme binding through coordination chemistry.
Metal Chelation : The compound's ability to act as a chelating agent enables it to stabilize metal ions effectively. This property is significant for understanding its role in catalysis and potential therapeutic applications involving metal-based drugs.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
-
Study on Anticancer Properties :
- A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
- Key findings included increased apoptosis markers in treated cells compared to controls.
-
Enzyme Interaction Studies :
- Research focused on the interaction between the compound and key metabolic enzymes.
- The compound demonstrated competitive inhibition characteristics against specific targets involved in cancer metabolism.
-
Metal Ion Stabilization :
- Investigations into the chelation properties revealed that the compound could effectively stabilize transition metal ions.
- This stabilization was linked to enhanced catalytic activity in synthetic reactions involving these metals.
Eigenschaften
Molekularformel |
C33H19F12O4P |
---|---|
Molekulargewicht |
738.5 g/mol |
IUPAC-Name |
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C33H19F12O4P/c34-30(35,36)17-8-15(9-18(12-17)31(37,38)39)21-4-5-26-28-23(21)6-7-29(28)14-24(22-2-1-3-25(27(22)29)48-50(46,47)49-26)16-10-19(32(40,41)42)13-20(11-16)33(43,44)45/h1-5,8-13,24H,6-7,14H2,(H,46,47) |
InChI-Schlüssel |
HVAJHWRYXYBQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.